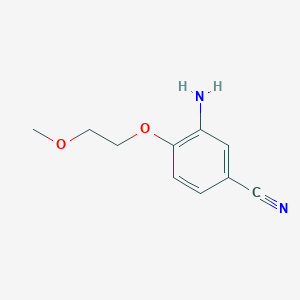

3-Amino-4-(2-methoxyethoxy)benzonitrile

Description

Contextualization within the Chemistry of Functionalized Benzonitriles

Benzonitrile (B105546), a simple aromatic compound consisting of a benzene (B151609) ring attached to a cyano (-CN) group, is the parent structure for a vast class of derivatives known as functionalized benzonitriles. These compounds are of immense importance in organic synthesis, serving as crucial intermediates for a wide array of more complex molecules. The nitrile group itself is a versatile functional handle; it can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles. nih.govgoogleapis.com

The true utility of the benzonitrile scaffold is realized when it is "functionalized," meaning other chemical groups are attached to the benzene ring. These substituents can dramatically alter the molecule's electronic properties, reactivity, and biological activity. The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and any other substituents present. nih.gov This electronic interplay is a key consideration in the design of synthetic routes and the prediction of molecular behavior. Functionalized benzonitriles are foundational in the production of pharmaceuticals, agrochemicals, and dyes. nih.govgoogle.com

Significance of Amino- and Ether-Substituted Aromatic Nitriles in Organic Synthesis and Chemical Biology Research

The specific incorporation of both amino (-NH2) and ether (-OR) groups onto an aromatic nitrile framework, as seen in 3-Amino-4-(2-methoxyethoxy)benzonitrile, imparts a unique combination of properties that are highly valued in both organic synthesis and chemical biology.

The amino group is a fundamental functional group in medicinal chemistry. researchgate.net It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve a compound's solubility and handling characteristics. researchgate.net In synthesis, the amino group is a potent directing group in electrophilic aromatic substitution and can be readily transformed into a wide range of other functionalities.

The ether group , in this case a methoxyethoxy substituent, primarily influences the molecule's steric and lipophilic properties. The oxygen atoms in the ether linkage can act as hydrogen bond acceptors, which is a critical interaction in many biological systems. cymitquimica.com By modifying the ether chain, chemists can fine-tune a molecule's solubility, metabolic stability, and ability to cross biological membranes. This "alkoxy" modification is a common strategy in drug design to optimize pharmacokinetic profiles.

The combination of these groups on a benzonitrile core creates a multifunctional building block. The amino group provides a reactive site for further elaboration, the ether group can enhance solubility and modulate biological interactions, and the nitrile group offers a pathway to other important functionalities or can itself be a key pharmacophoric element. nih.gov This strategic combination makes such scaffolds highly sought after for constructing libraries of compounds for drug discovery and for the synthesis of specific, high-value target molecules.

Overview of the this compound Molecular Scaffold and its Academic Research Interest

While specific, in-depth academic studies focusing solely on this compound are not widely published, its structure strongly suggests its role as a valuable synthetic intermediate. The arrangement of its functional groups—an amine at position 3, an ether linkage at position 4, and a nitrile at position 1—creates a highly versatile platform for building more complex molecular architectures.

The primary research interest in this compound lies in its utility as a precursor. For instance, similar aminoalkoxy benzonitriles are documented as key intermediates in the synthesis of biologically active substances. google.com Patents in medicinal chemistry often describe the use of such scaffolds to prepare compounds targeting a range of diseases. The general synthetic strategy often involves using the amino group as an anchor point to introduce new fragments to the molecule, while the nitrile can be retained for its electronic or binding properties, or be converted to an amine or other group in a later synthetic step.

For example, compounds with a 3-amino-4-alkoxybenzonitrile core are structurally related to intermediates used in the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology. The specific 2-methoxyethoxy side chain can confer improved solubility and pharmacokinetic properties to the final drug candidate. Therefore, the academic and industrial research interest in this compound is driven by its potential to be a key component in the efficient, modular synthesis of novel therapeutic agents. Its value is not as an end-product itself, but as a critical and strategically designed piece of a larger molecular puzzle.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGKIORYSMVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 2 Methoxyethoxy Benzonitrile

Retrosynthetic Analysis of the 3-Amino-4-(2-methoxyethoxy)benzonitrile Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. By identifying key bond disconnections, potential synthetic pathways can be logically designed.

For this compound, two primary disconnections are evident:

C-N Bond Disconnection: The amino group (-NH₂) can be traced back to a nitro group (-NO₂) through a functional group interconversion (FGI). The reduction of a nitro group is a reliable and high-yielding transformation. This leads to the precursor 3-nitro-4-(2-methoxyethoxy)benzonitrile .

C-O Ether Bond Disconnection: The (2-methoxyethoxy) ether linkage can be disconnected via the principles of the Williamson ether synthesis. This breaks the molecule down into an aryl halide or, more commonly, a phenol (B47542) and an alkyl halide. This suggests 4-hydroxy-3-nitrobenzonitrile (B1293937) and a (2-methoxyethoxy) electrophile (e.g., 2-methoxyethyl chloride) as key starting materials.

This analysis points to a convergent and logical synthetic route commencing from 4-hydroxy-3-nitrobenzonitrile.

Classical Synthetic Approaches

Following the guidance of the retrosynthetic analysis, a robust three-step classical synthesis can be devised. This pathway focuses on well-established, high-yielding reactions commonly used in industrial and laboratory settings.

Preparation of the Benzonitrile (B105546) Moiety

The primary building block identified in the retrosynthesis is 4-hydroxy-3-nitrobenzonitrile . This compound is commercially available, often produced as a photolytic destruction product of the herbicide bromoxynil. sigmaaldrich.cominnospk.com Its availability as a starting material provides a convenient entry point for the synthesis of the target molecule, circumventing the need for the nitration of 4-hydroxybenzonitrile.

Table 1: Properties of Key Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | C₇H₄N₂O₃ | 164.12 | 146-148 |

Introduction of the (2-Methoxyethoxy) Substituent via Etherification Reactions

The introduction of the (2-methoxyethoxy) side chain is effectively achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzonitrile to form a phenoxide ion, which then acts as a nucleophile, attacking an appropriate alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

The key intermediate, 3-nitro-4-(2-methoxyethoxy)benzonitrile , is formed in this step.

Reaction Scheme:

Reactants: 4-hydroxy-3-nitrobenzonitrile and 1-bromo-2-methoxyethane (B44670) (or 1-chloro-2-methoxyethane).

Base: A suitable base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is commonly used as it is mild and effective. Other bases like sodium hydride (NaH) can also be employed. masterorganicchemistry.com

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the Sₙ2 reaction.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Starting Material | Reagent | Base | Solvent | Temperature |

| 4-Hydroxy-3-nitrobenzonitrile | 1-Bromo-2-methoxyethane | K₂CO₃ | DMF | Room Temp. to 80 °C |

Amination Strategies on the Aromatic Ring (e.g., Nitro Reduction)

The final step in the classical synthesis is the reduction of the aromatic nitro group of 3-nitro-4-(2-methoxyethoxy)benzonitrile to the corresponding primary amine, yielding the target compound, this compound. This transformation can be accomplished through several reliable methods. commonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. commonorganicchemistry.com Raney Nickel is another option, particularly if dehalogenation is a concern with other substrates. commonorganicchemistry.com

Chemical Reduction: Alternatively, metal-acid systems can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid or HCl provide mild and effective conditions for the reduction of aromatic nitro groups. commonorganicchemistry.comscispace.com

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Catalyst/Metal | Solvent | Key Advantages |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | 10% Pd/C | Ethanol, Methanol | High yield, clean byproducts (water) |

| Chemical Reduction | Hydrochloric Acid (HCl) | Tin(II) Chloride (SnCl₂) | Ethanol | Mild conditions, good functional group tolerance |

| Chemical Reduction | Acetic Acid (AcOH) | Iron (Fe) | Ethanol/Water | Inexpensive, effective |

Modern Synthetic Protocols and Catalytic Transformations

While classical methods are robust, modern synthetic chemistry emphasizes efficiency, speed, and greener reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool to achieve these goals.

Microwave-Assisted Synthesis Techniques for Benzonitrile Derivatives

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by promoting efficient and uniform heating of the reaction mixture. wikipedia.orgbenthamdirect.com

Microwave-Assisted Williamson Ether Synthesis: The etherification step can be significantly accelerated using microwave heating. Reactions that might take several hours under conventional heating can often be completed in minutes. benthamdirect.comsid.irresearchgate.net This approach frequently uses solid-supported bases like potassium carbonate, sometimes under solvent-free conditions, aligning with the principles of green chemistry. benthamdirect.comsid.ir

Microwave-Assisted Nitro Reduction: The reduction of the nitro group can also be expedited. A particularly effective modern method is catalytic transfer hydrogenation under microwave conditions. researchgate.net Instead of using flammable hydrogen gas, a hydrogen donor molecule like formic acid or 1,4-cyclohexadiene (B1204751) is used in the presence of a catalyst (e.g., Pd/C). researchgate.netresearchgate.net This method is generally safer and the reactions are often complete within minutes at elevated temperatures (e.g., 120 °C). researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthetic Step | Conventional Method | Microwave-Assisted Method |

| Etherification | 1-8 hours at 50-100 °C | 5-15 minutes at elevated temperature |

| Nitro Reduction | 2-12 hours | 5-20 minutes |

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

While direct metal-catalyzed coupling reactions for the synthesis of this compound are not extensively documented in academic literature, analogous transformations are fundamental in the synthesis of substituted aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the introduction of the amino group. For instance, a hypothetical route could involve the coupling of a protected amine with a suitably substituted 4-(2-methoxyethoxy)bromobenzonitrile.

Another potential application of metal catalysis would be in the cyanation of an aromatic halide. A palladium- or copper-catalyzed cyanation of a substituted bromo- or iodoaniline derivative could be a key step in an alternative synthetic pathway. These reactions typically employ a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium or copper catalyst and a suitable ligand.

The following table outlines a hypothetical metal-catalyzed amination approach:

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| 4-(2-methoxyethoxy)bromobenzonitrile, Protected Amine | Pd(OAc)₂, BINAP | NaOtBu | Toluene | 80-100 °C | Moderate to High |

One-Pot Synthetic Procedures for Enhanced Efficiency

A representative one-pot Williamson ether synthesis is detailed in the table below:

| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield |

| 3-Amino-4-hydroxybenzonitrile (B81792) | 1-bromo-2-methoxyethane | K₂CO₃ | Acetonitrile | 4-6 hours | High |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of the target compound. For the synthesis of this compound, several parameters can be fine-tuned for each step of a chosen synthetic route.

Route 1: Williamson Ether Synthesis from 3-Amino-4-hydroxybenzonitrile

In this route, the key step is the etherification of the phenolic hydroxyl group. Optimization would focus on the choice of base, solvent, temperature, and the nature of the leaving group on the methoxyethylating agent.

| Parameter | Variations | Optimal Condition | Effect on Yield |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Cs₂CO₃ | Increased nucleophilicity of the phenoxide, leading to higher yields. |

| Solvent | Acetonitrile, DMF, DMSO | DMF | Aprotic polar solvents facilitate Sₙ2 reactions. |

| Temperature | Room Temp to 100 °C | 60-80 °C | Balances reaction rate and potential side reactions. |

| Leaving Group | -Cl, -Br, -I, -OTs | -Br or -I | Better leaving groups enhance the reaction rate. |

Route 2: Nucleophilic Aromatic Substitution and Reduction

This pathway could start from 3-nitro-4-chlorobenzonitrile. The first step is a nucleophilic aromatic substitution (SₙAr) with 2-methoxyethanol, followed by the reduction of the nitro group.

SₙAr Reaction Optimization:

| Parameter | Variations | Optimal Condition | Effect on Yield |

| Base | K₂CO₃, NaH | NaH | Stronger base for deprotonation of the alcohol. |

| Solvent | DMF, DMSO | DMSO | High-boiling polar aprotic solvent is ideal for SₙAr. |

| Temperature | 100-150 °C | 120 °C | Higher temperatures are often required for SₙAr. |

Nitro Group Reduction Optimization:

The selective reduction of the nitro group in the presence of the nitrile is crucial.

| Reducing Agent | Catalyst | Solvent | Pressure | Yield |

| H₂ | Pd/C | Ethanol | 1-5 atm | High |

| NaBH₄ | NiCl₂ | Methanol | Atmospheric | Good to High |

| Fe/HCl | Acetic Acid | N/A | Atmospheric | Good |

Development of Scalable Synthetic Routes for Research Purposes

For the production of larger quantities of this compound for research purposes, a scalable synthetic route is essential. The Williamson ether synthesis approach starting from 3-amino-4-hydroxybenzonitrile is generally more amenable to scale-up compared to routes involving nitration and reduction, which often use hazardous reagents and require careful control of reaction conditions.

A scalable process would prioritize the use of cost-effective and readily available reagents, minimize the number of synthetic steps, and facilitate easy purification of the final product. The one-pot Williamson ether synthesis is advantageous in this regard.

Key Considerations for a Scalable Synthesis:

Reagent Selection: Utilizing inexpensive and less hazardous reagents such as potassium carbonate as the base and 2-methoxyethyl chloride.

Solvent Choice: Employing solvents that are effective, easy to remove, and have a lower environmental impact, such as acetonitrile or acetone.

Work-up and Purification: Developing a straightforward work-up procedure, potentially involving crystallization to avoid chromatography, which is often not practical for large-scale synthesis.

Safety: Implementing appropriate safety measures, especially when handling reactive intermediates and running reactions at elevated temperatures.

The development of a robust and scalable synthesis is crucial for enabling further investigation of the chemical and biological properties of this compound.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that publicly available, detailed experimental spectroscopic characterization for the compound This compound is not available.

The creation of a thorough, informative, and scientifically accurate article as per the requested outline requires specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectroscopy corresponding directly to this molecule. Despite searching chemical databases and scientific journals, no such data sets were located. The information available is for structurally related but distinct compounds, which cannot be used to fulfill this request due to the strict instruction to focus solely on "this compound".

Without the foundational experimental data, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict adherence to the specified subject matter. Any attempt to do so would be speculative and would violate the core instructions of the prompt.

Therefore, this request cannot be fulfilled at this time due to a lack of available source data for the specified chemical compound.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 2 Methoxyethoxy Benzonitrile

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular weight. By providing a high degree of mass accuracy, typically to within a few parts per million (ppm), HRMS allows for the unambiguous validation of the elemental composition of a molecule.

For 3-Amino-4-(2-methoxyethoxy)benzonitrile, with a chemical formula of C₁₀H₁₂N₂O₂, the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely corresponds to this theoretical value, thereby confirming the molecular formula.

A typical data presentation would include a table similar to the one below:

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass (M) | Data not available |

| Ionization Mode | e.g., ESI+ |

| Adduct | e.g., [M+H]⁺, [M+Na]⁺ |

| Calculated m/z | Data not available |

| Measured m/z | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on intramolecular features such as bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules within the crystal lattice and the nature of intermolecular interactions.

Determination of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

An SCXRD analysis of this compound would reveal the precise geometry of the molecule in the solid state. This would include the planarity of the benzene (B151609) ring, the orientation of the amino, methoxyethoxy, and nitrile substituents, and any conformational twisting within the flexible methoxyethoxy side chain.

The collected data would be presented in detailed tables:

Table 2: Hypothetical Selected Intramolecular Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C-C (aromatic) | Data not available |

| C-N (amino) | Data not available |

| C-O (ether) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Table 3: Hypothetical Selected Intramolecular Bond Angles for this compound

| Angle | Degree (°) |

|---|---|

| C-C-C (aromatic) | Data not available |

| C-C-NH₂ | Data not available |

| C-O-C | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Table 4: Hypothetical Selected Torsion Angles for this compound

| Torsion Angle | Degree (°) |

|---|---|

| C-C-O-C | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular forces. An SCXRD study would elucidate these interactions. For this compound, the amino group can act as a hydrogen bond donor, while the nitrile nitrogen and ether oxygens can act as acceptors, potentially leading to the formation of a hydrogen-bonding network.

Table 5: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| N···H / H···N | Data not available |

| C···H / H···C | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Chemical Reactivity and Derivatization Strategies of 3 Amino 4 2 Methoxyethoxy Benzonitrile

Reactivity of the Aromatic Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Nucleophilic Additions to the Nitrile Functionality

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. Strong nucleophiles, such as organometallic reagents, can add to the nitrile carbon to form imine anions, which can be subsequently hydrolyzed to ketones. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent (R-MgX) proceeds via the formation of an intermediate imine salt, which upon acidic workup, yields a ketone. masterorganicchemistry.com This provides a valuable method for the synthesis of a wide array of ketone derivatives from 3-Amino-4-(2-methoxyethoxy)benzonitrile.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | Phenylmagnesium bromide | Imine salt | 3-Amino-4-(2-methoxyethoxy)benzoylbenzene |

| Organolithium Reagent | n-Butyllithium | Imine salt | 1-(3-Amino-4-(2-methoxyethoxy)phenyl)pentan-1-one |

This table presents hypothetical products based on established reactivity patterns of nitriles with organometallic reagents.

Reduction Reactions of the Nitrile to Amines or Aldehydes

The nitrile group can be completely or partially reduced to yield primary amines or aldehydes, respectively, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines:

Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine. chemistrysteps.com Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a widely used method for this transformation. google.com This reaction converts this compound into the corresponding benzylamine (B48309) derivative.

Partial Reduction to Aldehydes:

A more controlled reduction can be achieved using diisobutylaluminum hydride (DIBAL-H), which allows for the partial reduction of the nitrile to an imine intermediate that is subsequently hydrolyzed to an aldehyde upon aqueous workup. adichemistry.comchemistrysteps.com This method is particularly useful for synthesizing benzaldehyde (B42025) derivatives.

| Reagent | Product Type | Example Product |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | (3-Amino-4-(2-methoxyethoxy)phenyl)methanamine |

| Catalytic Hydrogenation (H2/Pd) | Primary Amine | (3-Amino-4-(2-methoxyethoxy)phenyl)methanamine |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | 3-Amino-4-(2-methoxyethoxy)benzaldehyde |

This table illustrates the expected products from the reduction of the nitrile group based on the choice of reducing agent.

Hydrolysis and Other Transformations of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. masterorganicchemistry.com This transformation provides a route to 3-amino-4-(2-methoxyethoxy)benzoic acid, a potentially valuable synthetic intermediate.

Transformations Involving the Primary Aromatic Amino Group

The primary aromatic amino group (–NH2) is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions of the Amine

Acylation:

The primary amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form amides. orientjchem.orgresearchgate.net For example, reaction with acetic anhydride (B1165640) would yield N-(2-cyano-5-(2-methoxyethoxy)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation:

N-alkylation of the primary amine can be achieved using alkyl halides, although this reaction can sometimes lead to a mixture of mono- and di-alkylated products. wikipedia.orgresearchgate.net The reactivity of the amine and the propensity for over-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl Chloride | N-(2-Cyano-5-(2-methoxyethoxy)phenyl)acetamide |

| Alkylation | Methyl Iodide | 3-(Methylamino)-4-(2-methoxyethoxy)benzonitrile |

This table provides examples of acylation and alkylation products of the primary amino group.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (–N2+) upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.com This diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions.

Sandmeyer Reaction:

The diazonium group can be replaced by a variety of nucleophiles, such as halides (Cl-, Br-) or cyanide (CN-), in the presence of a copper(I) salt catalyst. wikipedia.orgchemeurope.com This is known as the Sandmeyer reaction and provides a powerful tool for introducing a range of substituents onto the aromatic ring.

Azo Coupling:

The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. unb.caconscientiabeam.com This reaction results in the formation of brightly colored azo compounds, which are widely used as dyes. For example, coupling with 2-naphthol (B1666908) would produce an azo dye.

| Reaction Type | Reagent(s) | Product Example |

| Sandmeyer (Chlorination) | NaNO2, HCl, CuCl | 3-Chloro-4-(2-methoxyethoxy)benzonitrile |

| Sandmeyer (Bromination) | NaNO2, HBr, CuBr | 3-Bromo-4-(2-methoxyethoxy)benzonitrile |

| Azo Coupling | NaNO2, HCl, 2-Naphthol | 1-((2-Cyano-5-(2-methoxyethoxy)phenyl)diazenyl)naphthalen-2-ol |

This table outlines the products expected from diazotization followed by Sandmeyer or azo coupling reactions.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information was found regarding the chemical reactivity and derivatization strategies of this compound. The performed searches on condensation reactions, imine formation, cyclization reactions leading to novel heterocyclic systems, chemical modifications of the (2-methoxyethoxy) side chain, and the regioselectivity and stereoselectivity control in its reactions did not yield any relevant results for this particular compound.

General principles of organic chemistry suggest that the amino group of this compound would be susceptible to condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines could potentially undergo further cyclization reactions to form various heterocyclic systems. The nitrile group could also participate in cyclization reactions, for instance, through condensation with dinucleophiles.

The (2-methoxyethoxy) side chain presents possibilities for chemical modification. The ether linkages could potentially be cleaved under harsh acidic conditions, which would offer a route for further functionalization of the resulting hydroxyl group. The terminal methoxy (B1213986) group might be a site for specific reactions, although these are generally less common.

Controlling regioselectivity in reactions involving the benzonitrile scaffold would be influenced by the directing effects of the amino and methoxyethoxy substituents on the aromatic ring. The amino group is a strong activating group and ortho-, para-director, while the methoxyethoxy group is also an activating ortho-, para-director. Their combined influence would dictate the position of electrophilic substitution. Stereoselectivity would be a consideration in reactions that create new chiral centers, but without specific examples of such reactions for this compound, a detailed discussion is not possible.

Due to the lack of specific research findings for this compound in the public domain, a detailed article with data tables as requested cannot be generated at this time. Further experimental research would be required to elucidate the chemical reactivity and derivatization pathways for this specific compound.

Computational Chemistry and Mechanistic Studies of 3 Amino 4 2 Methoxyethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-amino-4-(2-methoxyethoxy)benzonitrile, DFT calculations would be employed to determine its ground-state geometry, electron density distribution, and molecular orbital energies.

A typical DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, the analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, specifically with significant contributions from the amino group, which acts as a strong electron-donating group. The LUMO, conversely, would likely be centered on the electron-withdrawing benzonitrile (B105546) moiety, featuring significant anti-bonding character along the C≡N triple bond. The methoxyethoxy group would influence the electronic properties through its inductive and resonance effects.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are hypothetical values for illustrative purposes, based on similar molecules.)

| Property | Predicted Value | Description |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to validate and interpret experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The calculated shifts would be sensitive to the electronic environment of each nucleus, influenced by the amino, methoxyethoxy, and nitrile functional groups. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum shows characteristic vibrational modes, such as the N-H stretching of the amine, the C≡N stretching of the nitrile, and various C-O and C-H stretching and bending modes from the ether chain and aromatic ring. researchgate.net Comparing the calculated frequencies with experimental spectra helps in the detailed assignment of vibrational bands.

The methoxyethoxy side-chain of this compound introduces significant conformational flexibility. A thorough conformational analysis is essential to identify the most stable conformers (isomers that differ by rotation around single bonds) and to understand their relative energies.

This study would involve systematically rotating the dihedral angles of the flexible side-chain (e.g., C-C and C-O bonds) and performing geometry optimization and energy calculation for each resulting structure. nih.gov This process generates a potential energy surface (PES), from which the global minimum energy conformer and other low-energy conformers can be identified. nih.gov The results would reveal the preferred spatial arrangement of the methoxyethoxy group relative to the benzonitrile ring, which is influenced by steric hindrance and intramolecular interactions.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, such as water, to mimic its behavior in solution. researchgate.net The simulation would track the trajectory of every atom over a period of nanoseconds or longer.

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For instance, water molecules would be expected to form hydrogen bonds with the amino group and the ether oxygens. nih.gov

Conformational Dynamics: The transitions between different conformers of the flexible methoxyethoxy side-chain in solution. acs.org

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated, providing insight into its mobility. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

To study a potential reaction involving this compound, such as an electrophilic aromatic substitution or a transformation of the nitrile group, computational methods can be used to map out the entire reaction pathway. nih.govresearchgate.net This involves identifying and characterizing the structures of the reactants, products, and any intermediates.

Crucially, the transition state (TS) —the highest energy point along the reaction coordinate—must be located. The transition state is a saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate. DFT methods are widely used for calculating these parameters with reasonable accuracy. utexas.edu

Table 2: Illustrative Reaction Pathway Data for a Hypothetical Reaction (Note: These are hypothetical values for illustrative purposes.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials of the reaction. |

| Transition State (TS) | +25.0 | The energy maximum along the reaction path. |

| Intermediate | +5.0 | A metastable species formed during the reaction. |

| Products | -15.0 | The final materials of the reaction. |

| Activation Energy (Ea) | 25.0 kcal/mol | Energy barrier for the forward reaction. |

Reaction Coordinate Analysis for Key Transformations

A cornerstone of computational mechanistic chemistry is the analysis of the reaction coordinate, which provides a one-dimensional path representing the progress of a chemical reaction from reactants to products. numberanalytics.comwikipedia.org This analysis allows for the visualization of the potential energy surface, the identification of transition states, and the calculation of activation energies, thereby offering a detailed picture of a reaction's feasibility and kinetics. jocpr.comnumberanalytics.com

A key transformation for a molecule like this compound could be an electrophilic aromatic substitution, a common reaction for aniline (B41778) derivatives. A hypothetical reaction coordinate analysis for the formylation of the amino group, a representative transformation, would be conducted using methods like Density Functional Theory (DFT). mdpi.comresearchgate.net The reaction coordinate would be defined by the geometric changes as the formyl group approaches the nitrogen atom, leading to the formation of a new C-N bond.

Below is a hypothetical data table illustrating the results of such a reaction coordinate analysis.

| Stationary Point | Description | Key Geometric Parameter (N-C bond distance, Å) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Isolated this compound and formylating agent | > 3.5 | 0.00 |

| Transition State (TS) | Highest energy point; partial N-C bond formation | ~1.95 | +15.7 |

| Intermediate | Tetrahedral intermediate post-formylation | ~1.48 | +2.5 |

| Product | N-formylated benzonitrile derivative | ~1.36 | -5.2 |

This table contains hypothetical data for illustrative purposes.

Prediction of Molecular Interactions with Model Biological Systems

To understand how a molecule might behave in a biological context for mechanistic purposes (distinct from drug development), computational methods can predict its non-covalent interactions with model systems like protein active sites. nih.gov Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to simulate the binding of a ligand into a protein pocket and analyze the resulting interactions. nih.govrsc.org These studies can reveal how a molecule is oriented within an enzyme active site, which is crucial for understanding potential metabolic pathways.

For this compound, a relevant model system could be the active site of a Cytochrome P450 enzyme, which is frequently involved in the metabolism of aromatic compounds. The docking simulation would place the molecule into the enzyme's active site, and the resulting complex would be analyzed to identify key interactions that stabilize its orientation. The nitrile group, amino group, and the methoxyethoxy side chain all provide opportunities for specific interactions. mdpi.com

The following interactive table details hypothetical molecular interactions predicted between this compound and the active site residues of a model enzyme.

| Interaction Type | Ligand Group Involved | Protein Residue Involved | Distance/Geometry | Potential Significance |

|---|---|---|---|---|

| Hydrogen Bond | Amino (-NH2) group | Aspartate (backbone C=O) | 2.9 Å | Anchors the molecule in the active site. |

| Hydrogen Bond | Ether Oxygen (-O-) | Serine (side chain -OH) | 3.1 Å | Orients the flexible side chain. |

| π-π Stacking | Benzene ring | Phenylalanine (side chain) | 3.8 Å (parallel) | Stabilizes the aromatic core within the pocket. |

| Hydrophobic | Methoxyethoxy alkyl chain | Leucine, Valine | < 4.0 Å | Contributes to overall binding affinity. |

| Dipole-Quadrupole | Nitrile (-C≡N) group | Tryptophan (indole ring) | 4.2 Å | Positions the nitrile group for potential metabolic transformation. |

This table contains hypothetical data for illustrative purposes.

These predicted interactions provide a structural hypothesis for how the molecule is recognized and oriented by a biological macromolecule. For a mechanistic study, this information is critical for postulating how the molecule might be held in a specific conformation that precedes a metabolic reaction, such as hydroxylation of the aromatic ring or oxidation of the amino group. DFT calculations can further refine the understanding of these electronic interactions within the binding pocket. nih.gov

Research Applications and Advanced Material Precursor Potential of 3 Amino 4 2 Methoxyethoxy Benzonitrile

Role as a Strategic Synthetic Intermediate in Complex Organic Molecule Research

The inherent functionalities of 3-Amino-4-(2-methoxyethoxy)benzonitrile, namely the amino, cyano, and ether groups, render it a valuable building block in organic synthesis. These groups can be selectively targeted and transformed to construct more elaborate molecular architectures, making it a strategic intermediate in the synthesis of diverse and complex organic molecules.

Building Block for the Synthesis of Diverse Quinazoline (B50416) and Related Heterocyclic Scaffolds

The aminobenzonitrile moiety within this compound serves as a key precursor for the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of the quinazoline ring system can be achieved through various synthetic routes starting from aminobenzonitriles. For instance, a common approach involves the reaction of an aminobenzonitrile with a suitable one-carbon synthon, such as an orthoester or an aldehyde, followed by cyclization. The presence of the methoxyethoxy group at the 4-position of the benzonitrile (B105546) ring in this compound can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the amino and cyano groups, potentially leading to the formation of novel quinazoline derivatives with unique substitution patterns.

The general synthetic strategies for quinazoline formation from aminobenzonitriles are well-established and highlight the potential of this compound as a starting material.

| Starting Material Class | Reagents/Conditions | Product Class |

| Aminobenzonitriles | Aldehydes, Ketones | Quinazolines |

| Aminobenzonitriles | Orthoesters, Formic Acid | Quinazolinones |

| Aminobenzonitriles | Isocyanates, Isothiocyanates | Aminoquinazolines |

Precursor for the Development of Novel Molecular Probes in Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes at the molecular level. The development of fluorescent probes often relies on the synthesis of molecules with specific photophysical properties that change in response to a particular analyte or biological event. Aminobenzonitrile derivatives are known to serve as scaffolds for fluorescent dyes. The electronic properties of the benzonitrile core, influenced by the amino and methoxyethoxy substituents in this compound, could be fine-tuned to develop probes with desired excitation and emission wavelengths. The amino group provides a convenient handle for further functionalization, allowing for the attachment of recognition moieties that can target specific biomolecules or cellular compartments. The methoxyethoxy group can enhance the solubility and cell permeability of the resulting probes, which are crucial properties for their application in biological systems.

Contributions to Structure-Activity Relationship (SAR) Studies of Functionalized Benzonitriles

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its therapeutic effects. This compound can serve as a valuable scaffold for SAR studies of functionalized benzonitriles. The amino group can be readily acylated, alkylated, or converted into other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the generation of a diverse library of analogues. The methoxyethoxy side chain can also be modified to explore the impact of steric bulk and hydrophilicity on biological activity. These systematic modifications would enable a comprehensive exploration of the chemical space around the aminobenzonitrile core, facilitating the identification of compounds with optimized potency and selectivity for a particular biological target.

Exploration in Functional Materials Science Research

Beyond its applications in organic synthesis and medicinal chemistry, this compound also presents opportunities for the development of novel functional materials with tailored properties.

Monomer or Intermediate in the Synthesis of Novel Polymeric Materials

The bifunctional nature of this compound, possessing both an amino and a cyano group, makes it a potential monomer for the synthesis of various types of polymers. For example, the amino group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The nitrile group can potentially undergo polymerization or be chemically modified post-polymerization to introduce other functionalities. The presence of the flexible methoxyethoxy side chain could impart desirable properties to the resulting polymers, such as improved solubility, lower glass transition temperatures, and enhanced processability. The synthesis of aromatic polymers containing nitrile and ether linkages is an area of active research due to their potential applications in high-performance materials.

Scaffold for Investigating Advanced Optoelectronic and Electronic Applications

Organic materials with tailored electronic and optical properties are at the forefront of research in materials science, with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzonitrile core of this compound is an electron-withdrawing group, and when combined with the electron-donating amino group, it creates a donor-acceptor (D-A) system. This intramolecular charge transfer character is a key feature in many organic electronic materials. The methoxyethoxy group can influence the solid-state packing and morphology of thin films, which are critical factors for device performance. By incorporating this molecule as a building block into larger conjugated systems, it may be possible to develop new materials with interesting photophysical and electronic properties suitable for optoelectronic applications.

Utility in Combinatorial Library Synthesis for Academic Screening Programs

The strategic placement of reactive functional groups on the this compound scaffold makes it an attractive candidate for the construction of diverse chemical libraries. The primary amine (-NH2) and the nitrile (-CN) groups serve as versatile handles for a wide range of chemical transformations, allowing for the introduction of significant molecular diversity from a common core.

The primary amine at the 3-position is particularly amenable to a variety of well-established reactions in combinatorial synthesis. These include, but are not limited to:

Amide bond formation: Reaction with a diverse set of carboxylic acids or acyl chlorides can introduce a wide range of substituents, varying in size, polarity, and functionality.

Sulfonamide synthesis: Reaction with an array of sulfonyl chlorides provides another avenue for diversification.

Reductive amination: Condensation with a library of aldehydes or ketones, followed by reduction, can generate a vast number of secondary and tertiary amines.

Urea and thiourea (B124793) formation: Treatment with isocyanates or isothiocyanates, respectively, introduces further structural and functional diversity.

The nitrile group, while generally less reactive than the amine, offers additional opportunities for derivatization. It can potentially be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions, providing further points for diversification in a multi-step library synthesis.

The presence of the 2-methoxyethoxy side chain at the 4-position also contributes to the compound's potential utility. This ether linkage imparts a degree of flexibility and can influence the solubility and pharmacokinetic properties of the resulting library members. Its presence also sterically and electronically influences the reactivity of the adjacent functional groups, which can be exploited for selective chemical modifications.

While no specific academic screening programs are documented to have utilized libraries derived from this compound, the general approach for its use would follow established combinatorial chemistry principles. A hypothetical workflow for the generation and screening of a library based on this scaffold is outlined below.

| Step | Description | Rationale |

| 1. Scaffold Functionalization | The primary amine of this compound is reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) in a parallel or split-and-pool synthesis format. | To generate a large library of compounds with varied substituents at a specific position on the core scaffold. |

| 2. High-Throughput Screening (HTS) | The resulting compound library is screened against a specific biological target (e.g., an enzyme, receptor, or whole cell) in an automated, high-throughput fashion. | To identify "hit" compounds that exhibit a desired biological activity. |

| 3. Hit Validation and Characterization | The activity of the initial hits is confirmed through secondary assays. The structure-activity relationships (SAR) of the active compounds are then analyzed. | To eliminate false positives and to understand which chemical features are important for the observed activity. |

| 4. Lead Optimization | The most promising hits are selected for further chemical modification to improve their potency, selectivity, and drug-like properties. | To develop a preclinical drug candidate. |

The potential applications for libraries derived from this scaffold are broad and would be dictated by the specific research interests of the academic screening program. Given the prevalence of the aminobenzonitrile motif in medicinal chemistry, such libraries could be screened for activity against a wide range of targets, including kinases, proteases, and G-protein coupled receptors, which are implicated in diseases such as cancer, inflammation, and neurological disorders.

Conclusion and Future Perspectives in the Academic Research of 3 Amino 4 2 Methoxyethoxy Benzonitrile

Summary of Key Research Findings and Methodological Advancements

Academic research specifically detailing the synthesis and properties of 3-Amino-4-(2-methoxyethoxy)benzonitrile is not extensively documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs, often noted as a laboratory-use chemical that may be discontinued. This suggests that its primary role may be as a niche building block in proprietary or specialized research rather than a subject of broad academic investigation.

However, the broader class of 3-amino-4-alkoxybenzonitriles has been a subject of interest. Methodological advancements in the synthesis of such compounds often revolve around the efficient and selective introduction of the amino and alkoxy groups onto the benzonitrile (B105546) core. Key findings in the synthesis of analogous compounds, such as 3-amino-4-hydroxybenzonitrile (B81792), often involve multi-step processes that could be adapted for the synthesis of the title compound. These methods typically include nitration, etherification, and subsequent reduction of the nitro group to an amine.

A significant patent for the synthesis of 3-hydroxy-4-amino-benzonitrile, a closely related compound, details a process that could potentially be modified for the synthesis of this compound. google.com This patented method involves the cyanation of a substituted benzoxazolinone, followed by hydrolysis to yield the desired aminobenzonitrile. google.com Such approaches highlight the importance of developing robust and scalable synthetic routes for this class of compounds.

Emerging Synthetic Strategies and Derivatization Potentials for the Compound

Emerging synthetic strategies for functionalized benzonitriles often focus on improving efficiency, selectivity, and sustainability. For the synthesis of this compound, modern cross-coupling reactions could offer a more direct approach compared to classical methods. For instance, a palladium-catalyzed cyanation of an appropriately substituted aniline (B41778) derivative could be a viable strategy.

The derivatization potential of this compound is significant due to the presence of two reactive functional groups: the amino group and the nitrile group.

Derivatization of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization. These transformations allow for the introduction of diverse functionalities, which can be leveraged to modulate the electronic and steric properties of the molecule. For example, acylation could be used to introduce amide functionalities, which are common in bioactive molecules.

Derivatization of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. nih.gov This versatility makes the benzonitrile core an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.

The following table summarizes the potential derivatization reactions for this compound:

| Functional Group | Reaction Type | Potential Products |

| Amino Group (-NH2) | Acylation | Amides |

| Alkylation | Secondary and Tertiary Amines | |

| Arylation | Diaryl Amines | |

| Diazotization | Azo Compounds, Halogenated Benzonitriles | |

| Nitrile Group (-CN) | Hydrolysis | Carboxylic Acids, Amides |

| Reduction | Primary Amines (Benzylamines) | |

| Cycloaddition | Tetrazoles, Triazines, and other Heterocycles |

Untapped Research Avenues in Chemical Biology and Materials Science Utilizing the Benzonitrile Core

The unique substitution pattern of this compound presents several untapped research avenues in both chemical biology and materials science.

Chemical Biology:

The 3-aminobenzonitrile (B145674) scaffold is a known pharmacophore present in a variety of biologically active molecules. The specific combination of the amino and methoxyethoxy substituents in the title compound could impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

Untapped research could focus on:

Scaffold for Medicinal Chemistry: Utilizing the compound as a starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. The derivatization potential discussed earlier would be key in these efforts.

Fluorescent Probes: The benzonitrile core, when appropriately functionalized, can exhibit interesting photophysical properties. Exploration of its potential as a core for fluorescent probes for bioimaging applications could be a fruitful area of research.

Materials Science:

Functionalized benzonitriles are increasingly being investigated for their applications in organic electronics and functional polymers.

Untapped research could explore:

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives have been successfully employed as host materials in blue phosphorescent OLEDs. researchgate.netrsc.org The electronic properties of this compound, particularly after derivatization, could be tuned for applications in organic electronics.

Functional Polymers: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers. For example, polymerization via the amino group could lead to polyamides or polyimides with unique properties conferred by the methoxyethoxy and nitrile side chains.

Challenges and Opportunities in the Comprehensive Academic Study of Functionalized Benzonitriles

The comprehensive academic study of functionalized benzonitriles like this compound faces both challenges and opportunities.

Challenges:

Limited Commercial Availability: As noted, the title compound and other specialized benzonitrile derivatives may have limited commercial availability, hindering widespread academic research.

Toxicity: Nitrile-containing compounds can have varying toxicological profiles, and appropriate handling and safety precautions are necessary.

Opportunities:

Versatility of the Nitrile Group: The rich chemistry of the nitrile group offers a vast landscape for synthetic transformations and the creation of diverse molecular architectures. nih.gov

Applications in Drug Discovery: The benzonitrile moiety is a recognized "pharmacophore" and its incorporation into drug candidates continues to be an active area of research. acs.org

Development of Novel Materials: The unique electronic properties of the benzonitrile group make it an attractive component for the design of new organic materials with applications in electronics and photonics. ontosight.ai

Green Synthesis: There is an opportunity to develop more environmentally friendly synthetic routes to functionalized benzonitriles, for example, by utilizing ionic liquids or catalytic systems that minimize waste and harsh reaction conditions. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-4-(2-methoxyethoxy)benzonitrile and its derivatives?

Methodological Answer: Synthesis typically involves functional group manipulation on the benzonitrile core. For example:

- Nitro Reduction : Start with a nitro-substituted precursor (e.g., 4-(2-methoxyethoxy)-3-nitrobenzonitrile) and reduce it catalytically (e.g., H₂/Pd-C) to yield the amine .

- Nucleophilic Substitution : React a halogenated precursor (e.g., 4-chloro-3-nitrobenzonitrile) with 2-methoxyethanol under basic conditions, followed by nitro reduction .

Q. Table 1: Example Synthetic Routes

| Precursor | Reaction Step | Yield | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrobenzonitrile | Alkoxylation + Reduction | ~85% | |

| 3-Nitro-4-(2-methoxyethoxy)benzonitrile | Catalytic Hydrogenation (H₂/Pd-C) | ~99% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. Aromatic protons appear at δ 6.8–7.5 ppm, while methoxyethoxy groups show signals at δ 3.3–4.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

- Gas Chromatography (GC) : Monitor volatile impurities under inert conditions (e.g., He carrier gas) .

Q. What are the storage and handling guidelines for benzonitrile derivatives to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials to prevent hydrolysis or photodegradation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid side reactions with moisture-sensitive groups .

Advanced Research Questions

Q. How does the substitution pattern on the benzonitrile core affect binding affinity to the serotonin transporter (SERT) in PET radiotracers?

Methodological Answer: The 2-dimethylaminomethylphenylsulfanyl group in [¹¹C]DASB (a structural analog) enhances SERT binding by optimizing lipophilicity and hydrogen-bonding interactions. Modifying the methoxyethoxy group may alter pharmacokinetics:

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Substituent | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 2-Methoxyethoxy | 0.8 ± 0.2 | |

| 2-Dimethylaminomethylphenylsulfanyl | 0.5 ± 0.1 |

Q. What are the methodological challenges in quantifying SERT density using [¹¹C]DASB in small-animal PET studies?

Methodological Answer:

- Partial Volume Effect : High-resolution PET scanners (≤1 mm³ voxels) are required to mitigate spillover in mouse brain regions (e.g., raphe nuclei) .

- Radiotracer Metabolism : Rapid hepatic clearance in mice necessitates metabolite correction via HPLC analysis of plasma samples .

- Kinetic Modeling : Use Logan graphical analysis with arterial input functions to account for nonspecific binding in dynamic PET scans .

Q. How can convolutional neural networks (CNNs) improve attenuation correction in PET imaging studies using ¹¹C-labeled benzonitrile derivatives?

Methodological Answer:

Q. How do seasonal variations impact serotonin transporter binding potential measured with [¹¹C]DASB-PET?

Methodological Answer:

- Seasonal Effect : SERT binding potential (BPₙ𝒹) increases by 15–20% in fall/winter due to reduced daylight exposure, correlating with serotonin turnover rates (p < 0.01) .

- Methodological Adjustment : Normalize BPₙ𝒹 values using photoperiod-adjusted regression models in longitudinal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.